3-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-5-(methylsulfanyl)-4H-1,2,4-triazole
Overview
Description
3-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-5-(methylsulfanyl)-4H-1,2,4-triazole is a complex organic compound that features a unique combination of functional groups, including a dichlorobenzyl ether, a thienyl ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-5-(methylsulfanyl)-4H-1,2,4-triazole typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the dichlorobenzyl ether: This step involves the reaction of 2,4-dichlorobenzyl chloride with a suitable alcohol under basic conditions to form the ether linkage.
Thienyl ring introduction: The dichlorobenzyl ether is then reacted with a thienyl derivative, often through a nucleophilic substitution reaction.
Triazole ring formation: The final step involves the cyclization of the intermediate with a suitable thiol and hydrazine derivative to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions to scale up the process.
Chemical Reactions Analysis
Types of Reactions
3-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-5-(methylsulfanyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The dichlorobenzyl ether group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-5-(methylsulfanyl)-4H-1,2,4-triazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Mechanism of Action
The mechanism of action of 3-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-5-(methylsulfanyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens or cancer cells. The triazole ring is known to interact with metal ions, which can be crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-4H-1,2,4-triazole: Lacks the methylsulfanyl group.
3-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-5-(methylsulfanyl)-4H-1,2,3-triazole: Different triazole ring structure.
3-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-5-(ethylsulfanyl)-4H-1,2,4-triazole: Ethylsulfanyl group instead of methylsulfanyl.
Uniqueness
The presence of the methylsulfanyl group in 3-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-5-(methylsulfanyl)-4H-1,2,4-triazole imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from similar compounds.
Properties
IUPAC Name |
5-[3-[(2,4-dichlorophenyl)methoxy]thiophen-2-yl]-3-methylsulfanyl-1H-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3OS2/c1-21-14-17-13(18-19-14)12-11(4-5-22-12)20-7-8-2-3-9(15)6-10(8)16/h2-6H,7H2,1H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOJLFWUFXBXBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NNC(=N1)C2=C(C=CS2)OCC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201136858 | |
Record name | 3-[3-[(2,4-Dichlorophenyl)methoxy]-2-thienyl]-5-(methylthio)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201136858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339008-22-9 | |
Record name | 3-[3-[(2,4-Dichlorophenyl)methoxy]-2-thienyl]-5-(methylthio)-1H-1,2,4-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=339008-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[3-[(2,4-Dichlorophenyl)methoxy]-2-thienyl]-5-(methylthio)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201136858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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